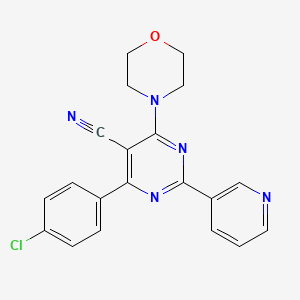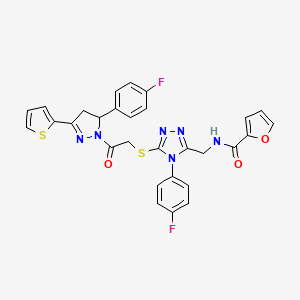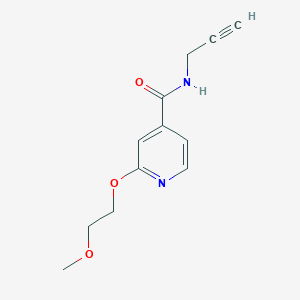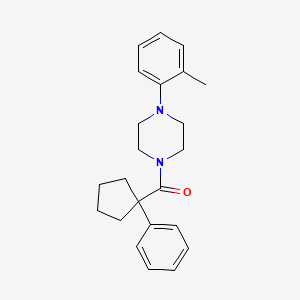
4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile” is a complex organic molecule that contains several functional groups including a chlorophenyl group, a morpholino group, a pyridinyl group, and a pyrimidinecarbonitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of aromatic rings (phenyl, pyridinyl, and pyrimidine) would contribute to its planarity and rigidity .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the chlorophenyl group might undergo nucleophilic aromatic substitution, while the nitrile group could participate in reactions like hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitrile group might increase its polarity, and the aromatic rings could contribute to its UV-Vis absorption .科学的研究の応用
Synthesis and Reactivity
- The compound is used in the synthesis of a variety of heterocyclic compounds. For instance, it has been utilized in the creation of isoquinoline derivatives, pyrido[2,3-d]pyrimidine derivatives, and 1,8-naphthyridine derivative. These syntheses demonstrate the compound's utility in constructing complex molecular structures (Al-Issa, 2012).
Biological Activity
- Derivatives of this compound have been synthesized and evaluated for various biological activities. For example, 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines have been studied for their potential as adenosine receptor antagonists, kinase inhibitors, and anti-inflammatory agents (Thanusu et al., 2010).
Use in Pharmaceutical Synthesis
- In pharmaceutical research, the compound and its derivatives have been utilized in the synthesis of potential therapeutic agents. For example, it has been used to create compounds that may exhibit antibacterial, antifungal, and antitubercular activities (Patel et al., 2003).
Potential in Anticancer Research
- Additionally, certain derivatives of this compound have shown promise in anticancer research. For instance, novel derivatives have been evaluated against human tumor cell lines, with some showing significant inhibitory activity (Tiwari et al., 2016).
Chemical Reactivity and Formation of Fused Heterocycles
- The compound's reactivity has been explored in the formation of various fused heterocycles, which are valuable in medicinal chemistry for their diverse biological activities (Abdelghani et al., 2017).
Application in Organometallic Chemistry
- In organometallic chemistry, the compound has been used to synthesize cobalt(III) and copper(II) complexes, which have potential applications in catalysis and material science (Amirnasr et al., 2001).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Compounds with a similar pyrido[2,3-d]pyrimidine scaffold have been found to target various proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
It can be inferred from the targets mentioned above that this compound likely interacts with its targets to inhibit their activity, leading to changes in cellular processes .
Biochemical Pathways
Given the targets mentioned above, it can be inferred that this compound likely affects pathways related to cell growth and proliferation, signal transduction, and possibly others .
Result of Action
Given the targets and potential pathways affected, it can be inferred that this compound likely has effects on cell growth and proliferation, and possibly other cellular processes .
特性
IUPAC Name |
4-(4-chlorophenyl)-6-morpholin-4-yl-2-pyridin-3-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O/c21-16-5-3-14(4-6-16)18-17(12-22)20(26-8-10-27-11-9-26)25-19(24-18)15-2-1-7-23-13-15/h1-7,13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMIGUIBTKAEBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2601870.png)
![(1S,4R)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2601872.png)



![3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2601876.png)

![4-(benzylthio)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)butanamide](/img/structure/B2601879.png)
![4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B2601880.png)



acetate](/img/structure/B2601889.png)
![N-[(4-bromophenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline](/img/structure/B2601890.png)
